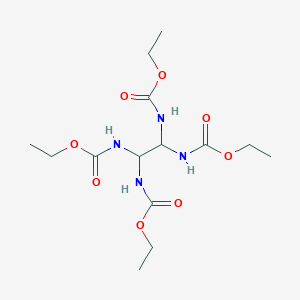

Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester, also known as tetraethyl pyrophosphate (TEPP), is a colorless, odorless, and highly toxic organophosphate compound. It is widely used as a pesticide and insecticide in agriculture and veterinary medicine. TEPP is also used as a chemical warfare agent due to its potent neurotoxic effects.

Wirkmechanismus

TEPP inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme and forming a stable phosphorylated intermediate. This results in the irreversible inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine leads to the overstimulation of the nervous system, causing symptoms such as muscle twitching, seizures, and respiratory failure.

Biochemical and Physiological Effects:

TEPP has a wide range of biochemical and physiological effects on humans and animals. It causes inhibition of acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This leads to symptoms such as muscle twitching, seizures, respiratory failure, and death. TEPP also affects other enzymes and neurotransmitters in the nervous system, leading to a wide range of physiological effects such as cardiovascular collapse, gastrointestinal distress, and neurobehavioral changes.

Vorteile Und Einschränkungen Für Laborexperimente

TEPP is a potent neurotoxic compound that is widely used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. It has several advantages for lab experiments, such as its high potency, stability, and reproducibility. However, TEPP also has several limitations, such as its high toxicity, which requires careful handling and disposal, and its limited solubility, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

TEPP has several potential future directions for research. One area of research is the development of new antidotes and therapies for organophosphate poisoning. Another area of research is the development of new pesticides and insecticides that are less toxic and more environmentally friendly. TEPP can also be used as a tool to study the role of acetylcholinesterase and other enzymes in the nervous system and their potential as drug targets for neurological disorders. Finally, TEPP can be used as a model compound to study the mechanism of action of other neurotoxic compounds and their effects on the nervous system.

Synthesemethoden

TEPP can be synthesized by the reaction between phosphorus oxychloride and diethyl malonate. The reaction is exothermic and requires careful handling due to the high toxicity of the product. TEPP can also be synthesized by the reaction between phosphorus trichloride and diethyl malonate in the presence of a base.

Wissenschaftliche Forschungsanwendungen

TEPP has been extensively studied for its neurotoxic effects on humans and animals. It is used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. TEPP inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and leading to symptoms such as muscle twitching, seizures, respiratory failure, and death.

Eigenschaften

CAS-Nummer |

17350-57-1 |

|---|---|

Produktname |

Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester |

Molekularformel |

C14H26N4O8 |

Molekulargewicht |

378.38 g/mol |

IUPAC-Name |

ethyl N-[1,2,2-tris(ethoxycarbonylamino)ethyl]carbamate |

InChI |

InChI=1S/C14H26N4O8/c1-5-23-11(19)15-9(16-12(20)24-6-2)10(17-13(21)25-7-3)18-14(22)26-8-4/h9-10H,5-8H2,1-4H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |

InChI-Schlüssel |

OHDLJZGTUGVLBO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |

Kanonische SMILES |

CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |

Andere CAS-Nummern |

17350-57-1 |

Synonyme |

Ethanediylidenetetracarbamic acid tetraethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)